1,4-Benzodiazepin-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are characterized by a seven-membered diazepine ring fused to a benzene ring, with a ketone group at the 2-position. [, ]
Within this class, compounds like YM022 and its analogs have emerged as potent and selective antagonists of the gastrin/CCK-B receptor. [, , , ] These receptors play crucial roles in various physiological processes, including gastric acid secretion, gastrointestinal motility, and anxiety. [, , ]
The synthesis of 1,4-benzodiazepin-2-one derivatives typically involves multi-step procedures starting from readily available building blocks. [] A common approach involves the condensation of an appropriately substituted o-aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the diazepine ring. [, ] Subsequent modifications at various positions on the benzodiazepine scaffold allow for the fine-tuning of pharmacological properties. []
For example, YM022 was synthesized by reacting (R)-3-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative with 3-methylphenyl isocyanate. [] This reaction introduces the urea moiety, which is crucial for the compound's gastrin/CCK-B receptor antagonist activity.
The molecular structure of 1,4-benzodiazepin-2-one derivatives is characterized by a planar seven-membered diazepine ring fused to a benzene ring. [] Substituents at various positions on the benzodiazepine scaffold significantly influence the compound's pharmacological properties. []
For YM022 and related compounds, the presence of the (R)-configuration at the chiral center on the diazepine ring is crucial for high affinity and selectivity towards the gastrin/CCK-B receptor. [, ] The urea moiety and the substituents on the phenyl rings also contribute to the compound's binding affinity and selectivity. [, ]
YM022 and related 1,4-benzodiazepin-2-one derivatives act as competitive antagonists of the gastrin/CCK-B receptor. [, , , ] They bind to the receptor and prevent the binding of the endogenous ligands, gastrin and cholecystokinin (CCK). [, , , ] This antagonism effectively blocks the downstream signaling pathways activated by gastrin and CCK, ultimately leading to the inhibition of gastric acid secretion and other physiological effects. [, , ]
The physical and chemical properties of 1,4-benzodiazepin-2-one derivatives vary depending on the specific substituents on the benzodiazepine scaffold. [, , ] For instance, YM022 exhibits poor water solubility, which can be improved through formulation strategies like solid dispersions and wet grinding. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9